

molecular weight and formula of 2-(4-Methylpiperazin-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)benzaldehyde

Cat. No.: B1334642

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Technical Guide: 2-(4-Methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(4-Methylpiperazin-1-yl)benzaldehyde**, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical properties, plausible synthetic routes, and its role as a versatile chemical intermediate.

Core Compound Data

The fundamental properties of **2-(4-Methylpiperazin-1-yl)benzaldehyde** are summarized below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Citation(s)
Chemical Name	2-(4-Methylpiperazin-1-yl)benzaldehyde	[1]
CAS Number	85803-62-9	[1][2][3][4]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O	[1][2][3][4][5]
Molecular Weight	204.27 g/mol (values range from 204.26 to 204.27)	[1][2][3][4][5]
MDL Number	MFCD01313808	[1][5]

Experimental Protocols & Methodologies

While specific peer-reviewed experimental protocols for the synthesis of **2-(4-Methylpiperazin-1-yl)benzaldehyde** are not readily available in the public domain, its synthesis can be reliably achieved through established organometallic or nucleophilic substitution reactions. Below are detailed methodologies adapted from proven syntheses of its isomers.

Plausible Synthetic Route 1: Buchwald-Hartwig Amination

This method is a powerful tool for forming carbon-nitrogen bonds and is analogous to the synthesis of the meta isomer, 3-(4-methylpiperazin-1-yl)benzaldehyde. The proposed reaction involves the palladium-catalyzed coupling of 2-bromobenzaldehyde with 1-methylpiperazine.

Reaction Scheme:

Detailed Protocol:

- Reagents & Materials:
 - 2-Bromobenzaldehyde
 - 1-Methylpiperazine (typically 1.2-1.5 equivalents)
 - Palladium catalyst (e.g., Pd₂(dba)₃, ~1-2 mol%)

- Phosphine ligand (e.g., BINAP, Xantphos, ~2-4 mol%)
- Base (e.g., Sodium tert-butoxide (NaOtBu), ~1.5-2.0 equivalents)
- Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
- Inert atmosphere (Argon or Nitrogen) glassware
- Procedure:
 - To a dry, inert-atmosphere flask, add the palladium catalyst, ligand, and base.
 - Add the anhydrous solvent, followed by 2-bromobenzaldehyde and 1-methylpiperazine.
 - Heat the reaction mixture, typically between 80-110 °C, and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
 - Upon completion, cool the mixture to room temperature and quench with water.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Purify the crude product via column chromatography on silica gel to yield the final compound.

Plausible Synthetic Route 2: Nucleophilic Aromatic Substitution (S_NAr)

This method is effective when the aromatic ring is activated by an electron-withdrawing group, such as a nitro group, ortho or para to a leaving group. This is analogous to the synthesis of the para isomer.^[6]

Reaction Scheme:

A more direct approach using 2-fluorobenzaldehyde is also plausible.

Detailed Protocol (Direct Approach):

- Reagents & Materials:
 - 2-Fluorobenzaldehyde
 - 1-Methylpiperazine (1.1-2.0 equivalents)
 - Base (e.g., Potassium carbonate (K_2CO_3))
 - Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Procedure:
 - Combine 2-fluorobenzaldehyde, 1-methylpiperazine, and potassium carbonate in the solvent.
 - Heat the mixture (typically refluxing) for several hours (e.g., 24 hours).[\[6\]](#)
 - Monitor the reaction by TLC or LC-MS.
 - After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.
 - Wash the combined organic extracts, dry over an anhydrous salt, filter, and evaporate the solvent.
 - Purify the resulting residue by column chromatography to obtain the pure product.

Analytical Characterization

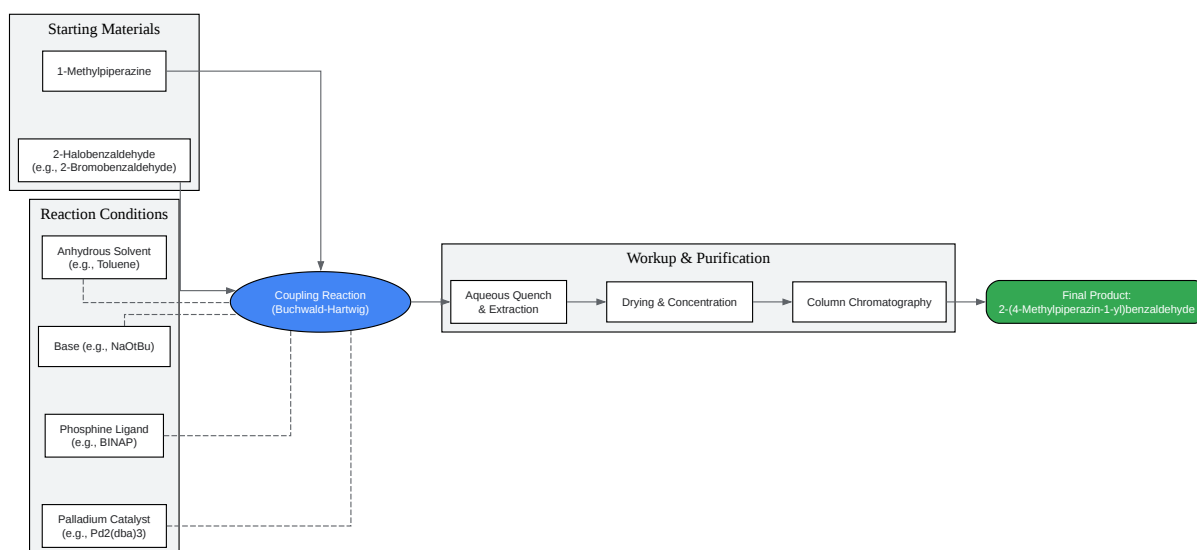
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Commercial suppliers of related compounds routinely use methods such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.

- Infrared (IR) Spectroscopy: To identify functional groups (e.g., the aldehyde C=O stretch).
- Chromatography (HPLC, GC): To determine purity.

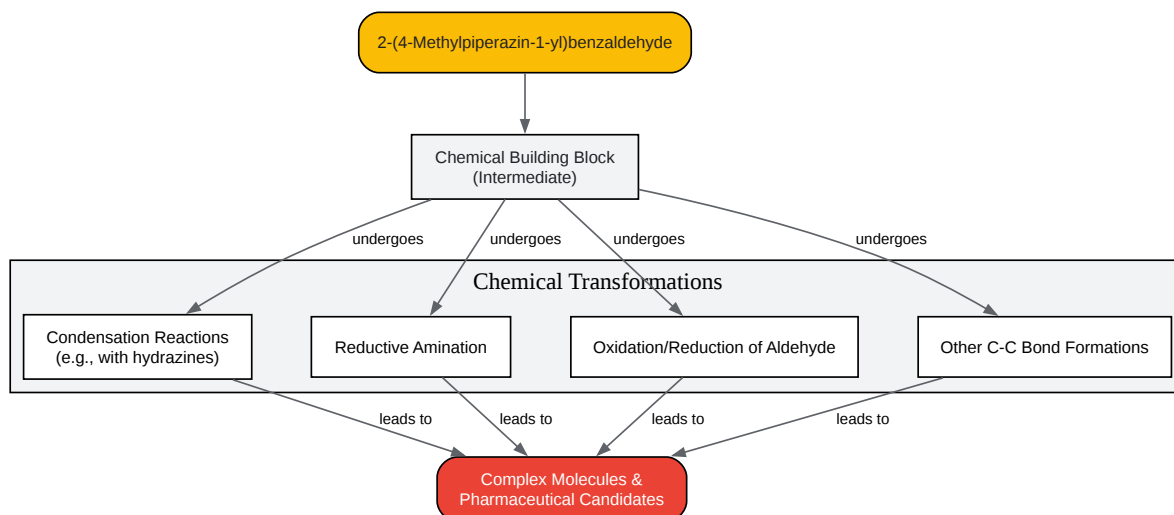
Visualizations: Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key aspects of **2-(4-Methylpiperazin-1-yl)benzaldehyde**'s synthesis and application.



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Caption: Plausible workflow for Buchwald-Hartwig amination synthesis.



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Caption: Role as an intermediate in complex molecule synthesis.

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